Product packaging for Cyclohexanone 2,4-dinitrophenylhydrazone(Cat. No.:CAS No. 1589-62-4)

Cyclohexanone 2,4-dinitrophenylhydrazone

Cat. No.: B073727
CAS No.: 1589-62-4
M. Wt: 278.26 g/mol
InChI Key: QLWXZRVOHCYKKK-UHFFFAOYSA-N
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Description

Contextualization within Hydrazone Chemistry and Carbonyl Derivatization

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically formed through a condensation reaction between a ketone or an aldehyde and hydrazine. This reaction is a classic example of a nucleophilic addition-elimination mechanism. In the case of Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, the reaction occurs between cyclohexanone (a ketone) and 2,4-dinitrophenylhydrazine (B122626) (a substituted hydrazine).

The derivatization of carbonyl compounds with reagents like 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone of qualitative and quantitative organic analysis. sjpas.com Carbonyl compounds themselves can be difficult to analyze directly, particularly in complex mixtures. By converting them into their 2,4-dinitrophenylhydrazone derivatives, which are typically brightly colored, crystalline solids with sharp melting points, their identification and quantification become more feasible. ijrpc.comchemeurope.com This derivatization enhances their detectability, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), by introducing a chromophore (the dinitrophenyl group) that strongly absorbs ultraviolet-visible light. analytice.com

The reaction to form Cyclohexanone 2,4-dinitrophenylhydrazone involves the nucleophilic attack of the amino group of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form the stable hydrazone. sjpas.com

Historical Development of 2,4-Dinitrophenylhydrazine Reagents and Derivatives

The use of 2,4-dinitrophenylhydrazine as a reagent for the identification of aldehydes and ketones was significantly advanced by the work of Oscar L. Brady and Gladys V. Elsmie in 1926. ijrpc.comchemeurope.comwikipedia.orgbris.ac.uk Their research, published in "The Analyst," detailed a method for using this reagent to produce crystalline derivatives, known as 2,4-dinitrophenylhydrazones, which could be identified by their characteristic melting points. ijrpc.comchemeurope.comwikipedia.orgbris.ac.uk This provided a systematic and reliable method for the qualitative analysis of carbonyl compounds, which was a significant improvement over previous techniques. ijrpc.com

The solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid became widely known as "Brady's reagent." wikipedia.orgbris.ac.uk Before the advent of modern spectroscopic techniques like NMR and mass spectrometry, the characterization of organic compounds heavily relied on the preparation of solid derivatives and the determination of their physical constants, such as melting point. The work of Brady and Elsmie was therefore foundational in the field of organic chemical analysis for several decades. bris.ac.uk The development of such derivatization reagents was crucial for the advancement of chromatography, as it allowed for the separation and detection of a wider range of compounds.

Significance of this compound as a Model Compound and Analytical Standard

This compound serves as a valuable model compound in academic research for several reasons. Its straightforward synthesis from readily available starting materials makes it an excellent example for teaching and studying the principles of carbonyl derivatization and hydrazone formation. uwimona.edu.jmlibretexts.org

Furthermore, its well-defined crystalline structure has been the subject of detailed crystallographic studies. researchgate.net These studies provide precise data on bond lengths and angles within the molecule, offering insights into its stereochemistry and electronic properties. For instance, X-ray crystallography has revealed that the phenylhydrazone moiety in this compound is planar, while the cyclohexane (B81311) group adopts a chair conformation. iucr.org Such detailed structural information is invaluable for computational modeling and for understanding the fundamental properties of hydrazones.

In addition to its role as a model compound, this compound is widely used as an analytical standard. chemicalbook.comscbt.com In techniques like elemental analysis, a pure, stable compound with a precisely known composition is required for calibration. This compound fulfills these criteria, being a stable, crystalline solid. scbt.comsigmaaldrich.com It is also employed as a standard in chromatographic methods, such as HPLC, for the quantification of cyclohexanone and other carbonyl compounds. analytice.comnih.gov For example, it has been used to develop and validate analytical methods for determining trace amounts of cyclohexanone that may leach from materials like PVC bags used for intravenous solutions. nih.gov

Below is a table summarizing some of the key physicochemical properties of this compound.

Property Value
Chemical Formula C₁₂H₁₄N₄O₄
Molecular Weight 278.26 g/mol
Appearance Orange to yellow powder or crystals
Melting Point 159-160 °C
CAS Number 1589-62-4
Solubility Soluble in chloroform (B151607) (25 mg/mL)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O4 B073727 Cyclohexanone 2,4-dinitrophenylhydrazone CAS No. 1589-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylideneamino)-2,4-dinitroaniline
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InChI

InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2
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InChI Key

QLWXZRVOHCYKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14N4O4
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DSSTOX Substance ID

DTXSID40166538
Record name Cyclohexanone 2,4-dinitrophenylhydrazone
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Molecular Weight

278.26 g/mol
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Physical Description

Slightly brown powder; [Acros Organics MSDS]
Record name Cyclohexanone-2,4-dinitrophenylhydrazone
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CAS No.

1589-62-4
Record name Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone
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Record name CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE
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Synthesis and Reaction Mechanisms of Cyclohexanone 2,4 Dinitrophenylhydrazone

Fundamental Principles of Hydrazone Formation

The reaction between an aldehyde or ketone and a hydrazine derivative to form a hydrazone is a cornerstone of carbonyl chemistry. In the case of cyclohexanone (B45756) and 2,4-dinitrophenylhydrazine (B122626), the product is a stable, crystalline solid with a characteristic melting point, making it useful for identification purposes. The formation of this hydrazone proceeds through a well-established nucleophilic addition-elimination mechanism.

The synthesis of cyclohexanone 2,4-dinitrophenylhydrazone is a condensation reaction that occurs via a two-stage nucleophilic addition-elimination pathway. brainly.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of cyclohexanone. brainly.combrainly.com This attack leads to the formation of a tetrahedral intermediate. brainly.combrainly.com

The key steps in the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2,4-dinitrophenylhydrazine attacks the partially positive carbonyl carbon of cyclohexanone. brainly.combrainly.com

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate where the carbonyl oxygen acquires a negative charge. brainly.com

Proton Transfer: A series of proton transfers occur, leading to the formation of a carbinolamine intermediate. brainly.com

Elimination of Water: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. brainly.comchemguide.co.uk This dehydration step results in the formation of the C=N double bond characteristic of the hydrazone. docbrown.info

Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the neutral this compound product. brainly.com

Acid catalysis plays a crucial role in accelerating the formation of hydrazones. nih.gov The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. uwimona.edu.jm The acid catalyst functions by protonating the carbonyl oxygen of the cyclohexanone. brainly.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2,4-dinitrophenylhydrazine. brainly.com

However, the concentration of the acid catalyst is critical. While acid is required to activate the carbonyl group, a highly acidic environment can be detrimental to the reaction. nih.govchegg.com In a strongly acidic solution, the 2,4-dinitrophenylhydrazine, being basic, can be protonated. This protonation of the nucleophile deactivates it, rendering it unable to attack the carbonyl carbon. nih.gov Therefore, the reaction is pH-dependent and proceeds optimally in a mildly acidic medium, typically with a pH around 4 to 5, which provides a balance between activating the carbonyl compound and not deactivating the hydrazine nucleophile. nih.govorganicmystery.com

Optimized Synthetic Methodologies for this compound

The synthesis of this compound has been a standard procedure in organic chemistry for many years. While the traditional method is reliable, various modifications have been explored to improve yield, purity, and reaction conditions.

The conventional method for preparing this compound involves a straightforward solution-phase reaction. A typical procedure, often referred to as Brady's test, involves the following steps:

A solution of 2,4-dinitrophenylhydrazine is prepared in a suitable solvent, commonly methanol (B129727) or ethanol (B145695), to which a catalytic amount of concentrated sulfuric acid is cautiously added. uwimona.edu.jmlibretexts.org

A solution of cyclohexanone, also typically in methanol or ethanol, is then added to the acidic 2,4-dinitrophenylhydrazine solution. uwimona.edu.jmlibretexts.org

The reaction mixture is often warmed gently to facilitate the reaction. uwimona.edu.jm

Upon cooling, the this compound precipitates out of the solution as a yellow to orange-red solid. chemguide.co.uk

The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product with a sharp melting point. uwimona.edu.jmlibretexts.org

The following table provides a representative example of the reactants and their quantities used in a traditional synthesis:

ReactantQuantityMolar Mass ( g/mol )Moles
Cyclohexanone0.2 g98.140.00204
2,4-Dinitrophenylhydrazine0.25 g198.140.00126
Methanol6 mL--
Concentrated Sulfuric Acid0.5 mL--

This table is based on a common laboratory procedure and is for illustrative purposes. uwimona.edu.jmlibretexts.org

While the traditional method is effective, researchers have explored modifications to address certain limitations. One area of focus has been the development of more environmentally friendly or "green" synthetic routes. This can involve the use of alternative solvents or catalysts. For instance, solid-state melt reactions and mechanochemical approaches have been investigated for the synthesis of other hydrazones, which can reduce or eliminate the need for organic solvents. rsc.orgresearchgate.net

Another modification involves the use of different catalytic systems. While strong mineral acids are traditional, other catalysts such as acetic acid have been employed in hydrazone formation. researchgate.net The rationale behind these modifications often includes improving reaction efficiency, simplifying the workup procedure, and reducing the environmental impact of the synthesis. For example, using a solid acid catalyst could simplify the separation of the catalyst from the reaction mixture.

The yield and purity of the synthesized this compound are significantly influenced by various reaction conditions.

Temperature: The rate of hydrazone formation is temperature-dependent. Gently warming the reaction mixture can increase the reaction rate and lead to a higher yield in a shorter time. uwimona.edu.jm However, excessive heating can lead to the formation of side products and decrease the purity of the final product.

pH: As discussed earlier, the pH of the reaction medium is critical. An optimal pH ensures that the carbonyl group is sufficiently activated by the acid catalyst without deactivating the nucleophilic hydrazine. nih.gov Deviations from the optimal pH range can lead to lower yields.

Solvent: The choice of solvent can affect the solubility of the reactants and the product. Solvents like methanol and ethanol are commonly used because they can dissolve both the cyclohexanone and the 2,4-dinitrophenylhydrazine reagent, while the hydrazone product is often less soluble, facilitating its precipitation and isolation. uwimona.edu.jm

Purity of Reactants: The purity of the starting materials, cyclohexanone and 2,4-dinitrophenylhydrazine, directly impacts the purity of the final product. Impurities in the reactants can lead to the formation of undesired side products, which may co-precipitate with the desired hydrazone, lowering its purity and affecting its melting point.

Recrystallization: The final purification step of recrystallization is crucial for obtaining a pure product with a sharp and accurate melting point, which is essential for its use in qualitative analysis. uwimona.edu.jmlibretexts.org

The following table summarizes the impact of key reaction conditions on the synthesis:

Reaction ConditionEffect on YieldEffect on PurityRationale
Temperature Increases with moderate heatingMay decrease with excessive heatingHigher temperature increases reaction rate, but can also promote side reactions.
pH Optimal in mildly acidic rangeCan be lower at non-optimal pHBalances activation of carbonyl and nucleophilicity of hydrazine.
Solvent Dependent on reactant/product solubilityCan be improved by proper choiceA good solvent system allows for reaction and facilitates product isolation.
Reactant Purity Directly proportionalDirectly proportionalImpurities can lead to side reactions and impure product.

Stereochemical Considerations in Hydrazone Formation

The formation of a hydrazone from a ketone like cyclohexanone and 2,4-dinitrophenylhydrazine introduces a carbon-nitrogen double bond (C=N) into the molecule. This bond is subject to stereoisomerism, specifically E/Z isomerism, which is a critical aspect of the compound's structure and properties.

The C=N double bond in this compound restricts free rotation, leading to the possibility of two geometric isomers: the E-isomer and the Z-isomer. In these isomers, the arrangement of substituents around the double bond differs. The designation of E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the groups attached to the double-bonded atoms.

For this compound, the nitrogen atom is bonded to the 2,4-dinitrophenylamino group and the carbon atom is bonded to the two carbon atoms of the cyclohexane (B81311) ring. The E-isomer is the one in which the higher priority groups on each atom of the double bond are on opposite sides, while in the Z-isomer, they are on the same side.

Crystallographic studies have definitively shown that in the solid state, this compound exists as the E-isomer. researchgate.net This is a common feature for many 2,4-dinitrophenylhydrazones, where the E configuration is generally the more stable and is the isomer that is typically isolated upon purification. nih.gov

While the E-isomer is often the thermodynamically preferred product, the ratio of E to Z isomers of 2,4-dinitrophenylhydrazones can be influenced by several factors, particularly in solution. The presence of acid and exposure to ultraviolet (UV) light are known to facilitate the interconversion between the E and Z forms, leading to an equilibrium mixture. nih.gov

Purified ketone-2,4-dinitrophenylhydrazones typically consist of only the E-isomer. However, in the presence of an acid catalyst, a mixture of both E and Z isomers can be observed. nih.gov The establishment of this equilibrium is a key consideration in analytical methods involving these derivatives, as the two isomers may have different chromatographic and spectroscopic properties. nih.gov

Detailed research on a series of linear ketone 2,4-dinitrophenylhydrazones has provided insight into the equilibrium between the two isomers in an acidic medium. While specific data for cyclohexanone is not extensively published, the behavior of analogous ketones provides a strong indication of the expected stereochemistry. For instance, in the presence of phosphoric acid, an equilibrium is established where the Z/E isomer ratio is significant.

Ketone DerivativeEquilibrium Z/E Isomer Ratio
2-Butanone-2,4-dinitrophenylhydrazone0.20
2-Pentanone-2,4-dinitrophenylhydrazone0.21
2-Hexanone-2,4-dinitrophenylhydrazone0.22

The stability of the E and Z isomers is influenced by steric and electronic factors. The E-isomer is generally more stable due to reduced steric hindrance between the bulky substituents on the carbon and nitrogen atoms of the imine bond. In the case of this compound, the cyclohexyl group and the 2,4-dinitrophenyl group are on opposite sides in the E configuration, minimizing steric clash.

The isomerization process in acidic solution is believed to proceed through protonation of the imine nitrogen, which facilitates rotation around the C-N bond. This allows for the conversion between the E and Z forms until a thermodynamic equilibrium is reached.

Furthermore, studies on aldehyde-2,4-dinitrophenylhydrazones have shown that UV irradiation can also promote isomerization, often leading to a different equilibrium ratio than that achieved under acidic conditions alone. nih.gov For example, for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones, UV light at 364 nm increases the proportion of the Z-isomer beyond the acid-catalyzed equilibrium point. nih.gov The spectral properties of the Z-isomers are distinct from the E-isomers, with their maximum absorption wavelengths shifted to shorter wavelengths by 5-8 nm. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of cyclohexanone (B45756) 2,4-dinitrophenylhydrazone. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of cyclohexanone 2,4-dinitrophenylhydrazone provides a distinct fingerprint of its proton environments. The aromatic protons on the dinitrophenyl ring appear as distinct signals in the downfield region due to the electron-withdrawing effects of the nitro groups. The proton on C3 of the aromatic ring typically appears as a doublet, coupled to the proton on C5. The C5 proton signal is a doublet of doublets, showing coupling to both the C3 and C6 protons. The proton at C6 presents as a doublet, coupled to the C5 proton. A significant downfield shift is observed for the N-H proton, often appearing as a broad singlet, its position being sensitive to solvent and concentration due to hydrogen bonding.

The protons of the cyclohexyl ring are observed in the upfield region. The two protons on the carbon adjacent to the C=N bond (Cα) are chemically non-equivalent and appear at a lower field compared to the other cyclohexyl protons due to the influence of the imine group. The protons on the β and γ carbons of the ring typically show complex overlapping multiplets.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-H ~10.8-11.0 Singlet (broad)
H-3 (Aromatic) ~9.1 Doublet (d)
H-5 (Aromatic) ~8.3 Doublet of doublets (dd)
H-6 (Aromatic) ~7.9 Doublet (d)
Cyclohexyl (α to C=N) ~2.5-2.7 Multiplet (m)

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon of the C=N imine group is characteristically found in the downfield region of the spectrum. The aromatic carbons of the dinitrophenyl ring show six distinct signals, with their chemical shifts influenced by the positions of the nitro and hydrazone substituents. The carbons bearing the nitro groups (C2 and C4) are significantly deshielded. The cyclohexyl ring carbons appear in the upfield region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=N ~160
Aromatic C-1 (C-NH) ~145
Aromatic C-2 (C-NO₂) ~130
Aromatic C-3 ~123
Aromatic C-4 (C-NO₂) ~138
Aromatic C-5 ~130
Aromatic C-6 ~117
Cyclohexyl C-α ~35, ~27
Cyclohexyl C-β ~26

Note: Assignments are approximate and can vary with experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the complex structure of this compound by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling interactions. youtube.com For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H-5 with H-3 and H-6). It would also show correlations between the protons on adjacent carbons within the cyclohexyl ring, helping to trace the connectivity of the aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. youtube.com It allows for the definitive assignment of each proton signal to its attached carbon. For example, the aromatic proton signal at ~7.9 ppm would show a cross-peak with the aromatic carbon signal at ~117 ppm, confirming the C6-H6 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. youtube.com This is crucial for connecting different fragments of the molecule. For instance, the N-H proton signal could show a correlation to the aromatic C1 and C2 carbons, as well as the imine carbon (C=N), confirming the hydrazone linkage. The α-protons of the cyclohexyl ring would show correlations to the imine carbon, firmly establishing the connection between the aliphatic ring and the dinitrophenylhydrazone moiety.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the chemical bonds. ksu.edu.sa While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves the scattering of light due to changes in polarizability. ksu.edu.sa

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its key functional groups.

N-H Stretch: A prominent absorption band is typically observed in the IR spectrum between 3300 and 3100 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazone linkage. The position and broadness of this peak can be indicative of hydrogen bonding.

C=N Stretch: The stretching vibration of the imine (C=N) double bond gives rise to a medium to strong intensity band in the region of 1620-1590 cm⁻¹.

NO₂ Stretches: The two nitro groups produce very strong and characteristic absorption bands. The asymmetric N-O stretching vibration appears in the 1550-1475 cm⁻¹ range, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com These bands are often the most intense in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3100 Medium, often broad
C-H Stretch (Aromatic) 3100 - 3000 Medium to weak
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=N Stretch 1620 - 1590 Medium to strong
C=C Stretch (Aromatic) 1600 - 1450 Medium
NO₂ Asymmetric Stretch 1550 - 1475 Very Strong

Crystallographic studies have shown that the molecular structure of this compound is stabilized by an intramolecular hydrogen bond. researchgate.net This interaction occurs between the N-H proton of the hydrazone group and an oxygen atom of the adjacent ortho-nitro group (N-H···O).

This intramolecular hydrogen bonding can be observed using vibrational spectroscopy. The N-H stretching frequency in the IR spectrum is often found at a lower wavenumber and appears broader than it would in the absence of hydrogen bonding. This shift is a direct consequence of the weakening of the N-H bond due to its participation in the hydrogen bond. The presence of this strong intramolecular interaction contributes to the planarity and stability of the molecule's conformation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of this compound is dominated by its principal chromophore: the 2,4-dinitrophenylhydrazone moiety. This group contains a conjugated system of π-electrons extending over the dinitrophenyl ring and the C=N double bond. The presence of atoms with non-bonding electrons (n-electrons), specifically the nitrogen and oxygen atoms, gives rise to distinct electronic transitions.

The spectrum typically displays two main absorption bands:

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.netmasterorganicchemistry.com The extensive conjugation in the molecule lowers the energy gap for this transition, pushing the absorption to longer wavelengths, often in the 350-380 nm range for 2,4-dinitrophenylhydrazones. researchgate.net

n→π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from a nitrogen or oxygen lone pair) is promoted to a π* antibonding orbital. masterorganicchemistry.com These transitions are lower in energy than many σ→σ* transitions but are often observed at shorter wavelengths than the main π→π* band in highly conjugated systems. masterorganicchemistry.com For similar aromatic hydrazones, a π→π* transition is observed around 353 nm, with another strong absorption at shorter wavelengths (around 235 nm) also attributed to this type of transition within the aromatic system. researchgate.net

The combination of the cyclohexylidene group, the azomethine group (-N=C), and the dinitrophenyl ring creates the chromophoric system responsible for the compound's characteristic yellow-orange color. savemyexams.com

Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—upon a change in solvent polarity. This phenomenon provides insight into the differential solvation of the ground and excited states of the molecule. The electronic transitions in this compound are sensitive to the solvent environment.

π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. nih.gov

n→π Transitions:* For n→π* transitions, the ground state is often stabilized in polar, protic solvents through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state, increasing the energy gap to the excited state. Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the λmax to a shorter wavelength.

The table below illustrates the typical solvatochromic effects observed for 2,4-dinitrophenylhydrazone derivatives in various solvents.

SolventPolarityTypical λmax (nm) for π→π* TransitionObserved Shift
HexaneNon-polar~351Reference
TolueneNon-polar~351Negligible
Chloroform (B151607)Moderately Polar~360Bathochromic (Red)
Ethanol (B145695)Polar, Protic~365Bathochromic (Red)
Dimethyl Sulfoxide (DMSO)Polar, Aprotic~376Strong Bathochromic (Red)

Note: The λmax values are representative for 2,6-bis(benzylidene) cyclohexanone derivatives and similar chromophoric systems, illustrating the general trend. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns.

In mass spectrometry, this compound (C12H14N4O4) readily forms a molecular ion (M+•) with an m/z value corresponding to its molecular weight (approximately 278.10 Da). nih.gov The detection of this ion confirms the compound's identity.

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces (fragment ions). libretexts.org The study of these fragments provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways have been identified: cdnsciencepub.comresearchgate.net

Cleavage of the N-N Bond: A common fragmentation involves the cleavage of the bond between the two nitrogen atoms of the hydrazine linker.

Fragmentation of the Cyclohexane (B81311) Ring: The cyclohexyl group can undergo fragmentation through the loss of stable neutral molecules like ethene (C2H4) or other hydrocarbon fragments.

Rearrangements involving Nitro Groups: An "ortho effect" can occur where a hydrogen atom from the hydrazine N-H group is transferred to the ortho-nitro group, leading to the elimination of a water molecule. cdnsciencepub.comresearchgate.net

McLafferty Rearrangement: Hydrogen rearrangement from the cyclohexane ring to the C=N double bond or the dinitrophenyl moiety can initiate specific fragmentation pathways. cdnsciencepub.com

The table below details the major fragment ions observed in the mass spectrum of this compound. nih.govcdnsciencepub.com

m/z ValueProposed Fragment Ion Structure/IdentityFragmentation Pathway
278[C12H14N4O4]+• (Molecular Ion)Initial ionization
261[M - OH]+Loss of hydroxyl radical from a nitro group
199[C6H3N4O4]+Cleavage of C=N bond with charge on dinitrophenylhydrazine part
182[C6H4N3O3]+Loss of NO2 from the dinitrophenyl moiety
99[C6H11N]+Fragment containing the cyclohexyl and nitrogen group
81[C6H9]+Fragment from the cyclohexyl ring

The derivatization of carbonyl compounds like cyclohexanone with 2,4-dinitrophenylhydrazine (B122626) is a classic analytical strategy for both identification and quantification. nih.gov Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a cornerstone of this approach. nih.gov

Identification: The presence of Cyclohexanone in a sample can be confirmed by derivatizing the sample with 2,4-DNPH and analyzing the product via LC-MS. The resulting chromatogram should show a peak at the retention time corresponding to this compound, and the mass spectrum for that peak will display the characteristic molecular ion at m/z 278 and its unique fragmentation pattern, serving as a definitive fingerprint.

Quantitative Analysis: The concentration of cyclohexanone can be accurately measured using LC-MS. By monitoring specific ions—either the molecular ion (m/z 278) or a stable, abundant fragment ion—the instrument can generate an extracted ion chromatogram. The area under this peak is directly proportional to the concentration of the analyte in the original sample. This method offers high sensitivity and selectivity, allowing for the detection of low-picogram quantities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystals of this compound have been successfully analyzed, revealing several key structural features: researchgate.net

The molecule adopts an E configuration about the C=N double bond.

The cyclohexanone ring exists in a stable chair conformation.

The dinitrophenyl group is nearly planar.

In the crystal lattice, molecules are arranged in a way that suggests π–π stacking interactions between the parallel aromatic rings of neighboring molecules, with a separation distance of approximately 3.379 Å. researchgate.net This interaction plays a significant role in stabilizing the crystal structure.

An intramolecular hydrogen bond is observed, which helps to stabilize the molecular structure. researchgate.net

The crystallographic data for this compound are summarized in the table below. researchgate.net

Crystallographic ParameterValue
Molecular FormulaC12H14N4O4
Formula Weight278.27
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.002 (2)
b (Å)10.741 (2)
c (Å)11.021 (2)
β (°)99.28 (3)
Volume (ų)1284.4 (4)
Z (molecules per unit cell)4

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals a complex network of intermolecular and intramolecular forces that dictate its solid-state packing. X-ray crystallography studies show that the compound crystallizes in the triclinic space group Pī. iucr.org The phenylhydrazone portion of the molecule is essentially planar, while the cyclohexanone ring adopts a stable chair conformation. iucr.org

A defining feature of the crystal packing is the presence of significant π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgresearchgate.net The dinitrophenyl rings of neighboring molecules arrange in a parallel, overlapped fashion. researchgate.net The separation distance between these parallel aromatic rings is approximately 3.379 (8) Å, a value that strongly indicates the existence of π–π stacking. iucr.orgresearchgate.net This interaction plays a crucial role in the stabilization of the crystal lattice.

The bond lengths within the dinitrophenyl group are also noteworthy. The C—C bonds adjacent to the imino group are appreciably longer [1.420 (2) and 1.422 (2) Å] than the other C—C bonds within the aromatic ring [average 1.377 (2) Å]. iucr.orgresearchgate.net This elongation may be attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π orbitals of the benzene ring. researchgate.net

Table 1: Crystal and Structural Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₄N₄O₄
Crystal SystemTriclinic
Space Group
a (Å)6.9700 (11)
b (Å)8.0438 (10)
c (Å)11.8063 (13)
α (°)87.910 (2)
β (°)79.862 (4)
γ (°)81.879 (3)
π–π Stacking Distance (Å)3.379 (8)
Key Interactionsπ–π stacking, N—H⋯O hydrogen bonds

Polymorphism in Dinitrophenylhydrazone Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon among dinitrophenylhydrazone derivatives. nih.govtdl.org These different crystalline forms arise from variations in molecular packing and intermolecular interactions, which can be influenced by crystallization conditions. nih.gov While specific polymorphs of this compound itself are not extensively detailed in the literature, the behavior of related compounds provides significant insight into this characteristic.

A clear example of polymorphism is found in the parent compound, 2,4-dinitrophenylhydrazine (DNPH). nih.gov At least two distinct polymorphs of DNPH have been identified. Form I crystallizes in the monoclinic space group P2₁/c and exhibits a herringbone packing motif. In contrast, the more recently discovered Form II crystallizes in the monoclinic space group Cc and displays a coplanar chain structure. nih.gov The molecular structures within both forms are very similar, but their packing arrangements are completely different. nih.gov These packing differences are governed by intermolecular interactions; in both forms, interactions between the hydrazine NH₂ group and the 4-nitro group create a chain structure. However, in Form II, adjacent chains are further connected by interactions between the NH₂ group and the 2-nitro group, forming a sheet stabilized by N—H⋯π interactions. nih.gov

Another significant factor contributing to polymorphism in dinitrophenylhydrazone derivatives is the potential for syn-anti (E-Z) isomerization around the C=N double bond. rsc.orgresearchgate.net The preparation of these derivatives often involves acidic conditions, and residual traces of acid can catalyze the isomerization from the typically more stable E-isomer to the Z-isomer. tdl.orgrsc.org This isomerization can lead to the formation of different crystal packing arrangements, resulting in derivatives with variable melting points and other conflicting physical data. rsc.org For instance, the dinitrophenylhydrazone of acetaldehyde has been reported with multiple different melting ranges, a discrepancy attributed to the presence of varying amounts of acid causing E-Z isomerization. tdl.orgrsc.org The removal of acid, for example by washing with bicarbonate, can stabilize the product, typically yielding the higher-melting, single isomeric form. rsc.org This chemical isomerism is a direct cause of physical polymorphism in the solid state for this class of compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study hydrazone derivatives to understand their geometry, electronic distribution, and spectroscopic properties. researchgate.net

The three-dimensional arrangement of atoms and the stability of different conformers are fundamental to understanding a molecule's properties. Experimental crystallographic studies have shown that in the solid state, the cyclohexanone (B45756) ring of Cyclohexanone 2,4-dinitrophenylhydrazone adopts a stable chair conformation. researchgate.net The 2,4-dinitrophenylhydrazone moiety is essentially planar, a feature stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net

Computational geometry optimization using DFT aims to find the lowest energy structure of a molecule. For cyclohexane (B81311) derivatives, these calculations can confirm the most stable conformations, such as the preference for a chair over a boat or twist-boat form. sapub.org Studies on similar hydrazones have demonstrated that DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G, can accurately reproduce experimentally determined molecular geometries. researchgate.netresearchgate.net In the crystal structure of this compound, specific C-C bonds within the dinitrophenyl ring that are adjacent to the imino group are observed to be longer than the other aromatic C-C bonds, a detail that can be investigated with geometry optimization. researchgate.net

Table 1: Selected Experimental Bond Distances for this compound

Bond Length (Å)
C1—C2 1.420 (2)
C1—C6 1.422 (2)
Average of other C—C bonds in phenyl ring 1.377 (2)

Data from crystallographic studies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is the highest-energy orbital containing electrons and is considered nucleophilic, while the LUMO is the lowest-energy orbital devoid of electrons and is considered electrophilic. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com DFT calculations are employed to determine the energies of these frontier orbitals. researchgate.net For related 2,4-dinitrophenylhydrazone derivatives, FMO analysis has been used to explore charge transfer within the molecule and identify favorable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Key Parameters Derived from FMO Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. numberanalytics.com
Ionization Potential (I) Energy required to remove an electron Approximated as -EHOMO.
Electron Affinity (A) Energy released when an electron is added Approximated as -ELUMO.
Chemical Hardness (η) Resistance to change in electron distribution Calculated as (I - A) / 2.

| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | Describes the electrophilic nature of the molecule. researchgate.net |

DFT calculations serve as a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. researchgate.net For a series of 2,4-dinitrophenylhydrazones derived from other ketones, DFT calculations have shown good agreement with experimental UV-Vis spectra, which typically show a strong absorption band in the 355-385 nm range. researchgate.net

Similarly, the vibrational frequencies of a molecule, which are observed in its Infrared (IR) spectrum, can be calculated using DFT. researchgate.net These theoretical calculations help in the assignment of experimental vibrational bands to specific functional groups. For related hydrazones, calculated frequencies for C=N, N-N, and N-H stretching vibrations have been shown to be in good agreement with experimental IR data. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While MD simulations are invaluable for studying the conformational dynamics, solvent effects, and intermolecular interactions of complex systems, specific MD simulation studies focused on this compound have not been prominently featured in the reviewed literature. Such studies could, however, provide future insights into its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activities. QSAR models use molecular descriptors—numerical values that encode information about the physicochemical, electronic, or topological properties of a molecule—to predict the activity of new compounds. nih.gov

For structurally related compounds like cyclohexane-1,3-dione derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov Descriptors used in such models often include electronic parameters derived from DFT, such as HOMO and LUMO energies, alongside physicochemical properties like polar surface area and connectivity indices. nih.gov While the methodology is well-established, specific QSAR models for this compound were not found in the surveyed scientific literature.

Computational Prediction of Reactivity and Stability

The prediction of a molecule's reactivity and stability is a central goal of computational chemistry. As discussed, the HOMO-LUMO energy gap calculated via DFT is a primary indicator of kinetic stability. numberanalytics.com A smaller gap points to higher reactivity.

Furthermore, several global reactivity descriptors calculated from HOMO and LUMO energies provide a more quantitative prediction of reactivity. These include chemical hardness (resistance to deformation of electron cloud), chemical softness (the reciprocal of hardness), and the electrophilicity index. researchgate.net Studies on similar hydrazones have reported high electrophilicity index values, suggesting a strong capacity to act as electrophiles in chemical reactions. researchgate.net The distribution of electrostatic potential on the molecular surface, also calculable via DFT, can reveal the sites most susceptible to electrophilic or nucleophilic attack, further clarifying the molecule's reactive behavior. researchgate.net

Analytical Applications in Environmental and Biological Sciences

Environmental Monitoring of Aldehydes and Ketones

The determination of aldehydes and ketones in the environment is critical due to their roles as precursors to photochemical smog and ozone, and their direct adverse health effects. fishersci.com The DNPH derivatization method is a standard approach, specified in various environmental protection agency (EPA) methods, for monitoring these compounds in air and water. fishersci.comsigmaaldrich.com

Carbonyl compounds exist in the atmosphere in the gas phase and associated with particulate matter (PM). nih.gov For analysis, a known volume of air is drawn through a solid sorbent cartridge coated with acidified DNPH. sigmaaldrich.comepa.gov Carbonyls present in the air, including those adsorbed on PM10, react with the DNPH to form stable hydrazone derivatives which are trapped on the cartridge. waters.comca.gov

After sampling, the derivatives are eluted from the cartridge with a solvent like acetonitrile. ca.gov The resulting solution, containing compounds such as Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone, is then analyzed by HPLC-UV, typically at a wavelength of 360 nm. fishersci.comca.gov This technique allows for the separation and quantification of a wide range of carbonyl compounds. nih.gov Research has demonstrated the effectiveness of this method for monitoring carbonyls in various atmospheric conditions, from indoor air to industrial emissions. sigmaaldrich.com

Table 1: Common Carbonyl Compounds Analyzed in Air Samples via DNPH Derivatization

Compound Typical Retention Time (min) Common Sources
Formaldehyde-DNPH ~4.5 Vehicle exhaust, building materials, industrial emissions
Acetaldehyde-DNPH ~5.8 Incomplete combustion, industrial processes
Acetone-DNPH ~6.5 Solvents, natural sources, vehicle emissions
Propanal-DNPH ~7.2 Industrial emissions, photochemical reactions
Cyclohexanone-DNPH ~9.5 Industrial solvents, nylon production
Hexanal-DNPH ~11.2 Plant volatiles, lipid oxidation

Note: Retention times are illustrative and can vary based on the specific HPLC column, mobile phase, and conditions used. fishersci.com

The DNPH method is also extensively applied to aqueous samples, including drinking water, wastewater, and surface water, to detect carbonyl compounds that may be present as industrial pollutants or disinfection byproducts. epa.govresearchgate.netresearchgate.net According to EPA Method 8315A, a water sample is typically buffered to an acidic pH (around 3) before the addition of the DNPH reagent to facilitate the derivatization reaction. epa.govunitedchem.com

The resulting hydrazone derivatives, including Cyclohexanone 2,4-dinitrophenylhydrazone, are then extracted from the aqueous matrix. This can be achieved through liquid-liquid extraction with a solvent like methylene (B1212753) chloride or, more commonly, through solid-phase extraction (SPE) using a C18 cartridge. epa.govunitedchem.comresearchgate.net The SPE technique is often preferred as it is efficient and minimizes solvent use. After extraction, the derivatives are eluted and analyzed by HPLC-UV, similar to the procedure for air samples. unitedchem.comrsc.org This approach enables the sensitive detection of carbonyls at parts-per-billion (ppb) levels. fishersci.com

Despite its widespread use, the DNPH method is subject to several challenges and interferences, particularly in environmental analysis.

Ozone Interference : A significant issue in air sampling is the presence of ozone, which can react with both the DNPH reagent and the formed hydrazone derivatives, leading to negatively biased results. epa.govwaters.comberkeleyanalytical.com To mitigate this, an ozone denuder or scrubber, often containing potassium iodide, is placed upstream of the DNPH cartridge to remove ozone from the air sample before it reaches the derivatizing agent. waters.comberkeleyanalytical.comresearchgate.net

NOx Interference : Nitrogen oxides (NOx), particularly nitrogen dioxide (NO2), can also interfere. NO2 reacts with DNPH to form products that can co-elute with the target analytes during HPLC analysis, potentially causing inaccurate quantification. researchgate.netwhiterose.ac.uk For instance, 2,4-dinitrophenylazide, a known reaction product of DNPH with NO2, can be detected in some analyses. nih.gov

Reagent Purity and Blanks : The DNPH reagent itself can be a source of contamination, containing residual carbonyls like formaldehyde (B43269) and acetone. epa.gov It is often necessary to recrystallize the DNPH to achieve low background levels in analytical blanks. epa.govepa.gov High purity solvents and scrupulously cleaned glassware are also essential to avoid contamination. epa.gov

Derivative Stability : While generally stable, the derivatives of some unsaturated carbonyls, such as acrolein, can be unstable, leading to challenges in accurate quantification. researchgate.netaaclab.com

Matrix Effects : Complex environmental samples can contain co-extracted contaminants that interfere with the chromatographic analysis, necessitating additional cleanup steps or modifications to the analytical method. epa.gov

Biomarker Analysis in Biological Samples

The analysis of carbonyl compounds in biological matrices is a growing field, as these molecules can be biomarkers for oxidative stress and various diseases. nih.gov The DNPH derivatization method provides the necessary sensitivity and selectivity for these applications.

Carbonyl compounds, indicative of metabolic processes and oxidative stress, can be detected in biological fluids like urine and saliva. nih.gov The DNPH derivatization method, coupled with LC-MS/MS, has been optimized for the sensitive detection of these biomarkers. For instance, a method was developed for the rapid and sensitive detection of urinary malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.gov While direct analysis of cyclohexanone as a biomarker is less common, the methodology is applicable to a wide range of carbonyls. The procedure involves derivatization of the biological fluid, followed by extraction and analysis, often requiring a concentration step to achieve the necessary detection limits. nih.gov

In food chemistry, carbonyl compounds are important as they contribute to the aroma and flavor profiles of foods and can also be indicators of lipid oxidation and food spoilage.

Heated Oils : When edible oils are heated, such as in deep-frying, unsaturated fatty acids oxidize and decompose into a complex mixture of secondary oxidation products, including numerous aldehydes and ketones. nih.govscispace.com A method using DNPH derivatization allows for the determination of these higher carbonyl compounds in used frying fats. A fat sample is dissolved in a solvent mixture, reacted with DNPH, and then directly analyzed by HPLC. This provides a measure of the total higher carbonyl compounds, offering an assessment of the oil's quality and degradation. nih.gov

Beer : Aldehydes and ketones are significant contributors to the flavor profile of beer and can also be responsible for off-flavors associated with staling. researchgate.net While other derivatization agents like PFBHA are also used, DNPH-based methods coupled with HPLC or other techniques can be employed to analyze the carbonyl content in beer, helping to monitor quality and stability. researchgate.netnih.gov

Table 2: Summary of Analytical Applications

Section Application Area Sample Matrix Key Technique(s) Target Analytes
5.2.1 Environmental Monitoring Air (PM10) DNPH-coated cartridge, HPLC-UV Volatile Aldehydes & Ketones
5.2.2 Environmental Monitoring Water DNPH derivatization, SPE, HPLC-UV Dissolved Aldehydes & Ketones
5.3.1 Biomarker Analysis Urine, Saliva DNPH derivatization, LC-MS/MS Carbonyl biomarkers (e.g., MDA)
5.3.2 Food Chemistry Heated Oils, Beer DNPH derivatization, HPLC Flavor & Spoilage Carbonyls

Development of Novel Analytical Reagents and Sensors Based on Dinitrophenylhydrazones

The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored dinitrophenylhydrazones has been a cornerstone of analytical chemistry for decades. This classical method allows for the identification and quantification of aldehydes and ketones. In recent years, this fundamental reaction has been extended and adapted to develop novel analytical reagents and sensors with enhanced sensitivity and selectivity for a variety of analytes in environmental and biological matrices.

While the primary application involving this compound is its formation for the detection and quantification of cyclohexanone, the broader class of dinitrophenylhydrazones has been pivotal in the development of new analytical tools. Research has focused on modifying the dinitrophenylhydrazone structure to create chemosensors capable of detecting ions and other small molecules through mechanisms such as colorimetric or fluorescent changes.

For instance, novel dinitrophenyl hydrazones functionalized with a quinoline (B57606) moiety have been synthesized and demonstrated to act as colorimetric chemosensors for various anions. These sensors exhibit a distinct color change from light yellow to magenta in the presence of anions like dihydrogen phosphate, acetate, benzoate, cyanide, and fluoride. This response is attributed to the deprotonation of the NH and OH groups in the sensor molecule upon interaction with the anion.

Electrochemical sensors have also been developed for the detection of 2,4-dinitrophenylhydrazine itself, which is significant for monitoring this reagent in environmental samples due to its potential toxicity. These sensors often utilize modified electrodes, for example, with poly-para amino benzoic acid-manganese oxide composites, and have shown high sensitivity and low detection limits.

Although specific research on the development of novel analytical reagents and sensors using the pre-formed this compound as a foundational scaffold is not extensively documented in publicly available scientific literature, the principles established with other dinitrophenylhydrazone derivatives provide a strong basis for future research in this area. The inherent chromophoric properties of the dinitrophenyl group, combined with the structural features of the cyclohexanone moiety, could potentially be exploited to design new selective analytical reagents and sensors.

Future research could explore the modification of the cyclohexanone ring or the dinitrophenyl moiety of this compound to introduce specific recognition sites for target analytes. Such modifications could lead to the development of new colorimetric, fluorescent, or electrochemical sensors with tailored applications in environmental and biological sciences.

Research on Interactions and Derivatization Efficiency

Factors Affecting Derivatization Yield and Selectivity

The successful derivatization of cyclohexanone (B45756) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding hydrazone is contingent upon several experimental parameters. The yield and selectivity of this condensation reaction are not absolute and can be significantly influenced by the chemical environment, including pH and the choice of solvent.

The reaction between cyclohexanone and DNPH is an acid-catalyzed nucleophilic addition-elimination reaction. researchgate.netsjpas.com The presence of an acid is crucial as it protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of DNPH. chegg.com

However, the concentration of the acid catalyst must be carefully controlled. While catalysis is necessary to speed up the reaction, excessively high acid concentrations can be detrimental. Strong acidity can lead to the protonation of the nitrogen atom of the hydrazine, decreasing its nucleophilicity and thereby slowing down or inhibiting the reaction. chegg.com Furthermore, research has shown that the presence of an acid catalyst can induce both E/Z stereoisomerization and decomposition of the formed hydrazone derivative. nih.gov This decomposition is an equilibrium process involving the hydrazone, the original ketone, DNPH, and water, which can lead to analytical errors if not properly managed. nih.gov Therefore, optimal derivatization requires a mildly acidic pH to facilitate the reaction without causing significant degradation or side reactions. For quantitative analysis, it is recommended that only a minimum concentration of a catalytic acid, such as phosphoric acid, be used. nih.gov

Table 1: Influence of pH on the Derivatization of Cyclohexanone with DNPH
pH ConditionEffect on ReactantsEffect on Reaction RateImpact on Yield and Purity
Strongly Acidic (Low pH)Protonation of DNPH's amino group, reducing its nucleophilicity.Decreased reaction rate.Low yield; potential for acid-catalyzed decomposition of the product. nih.gov
Mildly Acidic (Optimal pH)Protonation of cyclohexanone's carbonyl oxygen, increasing its electrophilicity. chegg.comIncreased reaction rate.High yield of the desired hydrazone derivative.
Neutral or Basic (High pH)Insufficient protonation of the carbonyl group.Very slow to no reaction.Negligible to no yield.

The choice of solvent plays a significant role in the derivatization process, affecting both the reaction rate and the recovery of the product. Cyclohexanone 2,4-dinitrophenylhydrazone is poorly soluble in water but soluble in many organic solvents. chembk.com The derivatization is typically carried out in a solvent that can dissolve both the DNPH reagent and the cyclohexanone sample. Methanol (B129727) and ethanol (B145695) are commonly used for this purpose. libretexts.orguwimona.edu.jm

The solubility of the resulting hydrazone in the reaction medium is a key factor. In solvents like methanol or ethanol, the hydrazone product is often significantly less soluble than the reactants, especially upon cooling. This property is advantageous as it allows the product to precipitate out of the solution as it forms, driving the reaction equilibrium towards the product side and facilitating its isolation and purification by filtration and subsequent recrystallization. uwimona.edu.jm For applications involving extraction from aqueous matrices, a non-polar solvent like pentane (B18724) can be used to effectively extract the formed hydrazone derivative for subsequent analysis. nih.gov The kinetics of the reaction can also be influenced by the solvent's polarity and its ability to solvate the transition state of the reaction.

Table 2: Common Solvents and Their Roles in the Derivatization Process
SolventRoleRationaleReference
Methanol / EthanolReaction Medium & RecrystallizationGood solubility for reactants (Cyclohexanone, DNPH). Lower solubility for the hydrazone product, promoting precipitation and easy isolation. libretexts.orguwimona.edu.jm
Acetonitrile / WaterHPLC Mobile PhaseUsed in chromatographic analysis to separate the hydrazone from other components. The ratio is adjusted to achieve optimal separation. nih.gov
PentaneExtraction SolventEffectively extracts the relatively non-polar hydrazone derivative from aqueous solutions after its formation. nih.gov

Stability and Storage of this compound Derivatives

This compound is generally considered a stable solid compound under appropriate conditions. scbt.com However, its stability is not absolute, and it can degrade upon exposure to certain environmental factors. It is reported to be sensitive to light and heat, which can cause decomposition. chembk.com Therefore, for long-term preservation, the derivative should be stored in a cool, dry, and dark place. scbt.com It is also crucial to store the compound away from incompatible materials, particularly strong oxidizing agents and acids, which can promote chemical degradation. scbt.com

The stability of the derivative in solution is also a critical consideration, especially during sample preparation and analysis. Studies on other ketone-dinitrophenylhydrazones have shown that in acidic solutions containing trace amounts of water, the hydrazone can undergo hydrolysis, leading to an equilibrium mixture of the hydrazone, the parent ketone, DNPH, and water. nih.gov This highlights the importance of controlling the acidity and water content of solutions used for storing prepared samples prior to analysis.

Table 3: Stability and Recommended Storage Conditions
FactorEffect on StabilityRecommended Handling/Storage
LightCauses decomposition. chembk.comStore in amber vials or dark containers.
HeatCauses decomposition. chembk.comStore in a cool environment. Avoid excessive heating.
AcidsCan catalyze hydrolysis/decomposition back to reactants. nih.govscbt.comStore away from acids. Use minimal acid concentration during synthesis.
Oxidizing AgentsPotential for degradation. scbt.comStore away from oxidizing agents.
Moisture (in acidic solution)Promotes hydrolysis. nih.govStore in a dry, well-ventilated area. Use anhydrous solvents where possible.

Interference from Other Chemical Species in Complex Matrices

When analyzing for cyclohexanone in complex samples, such as environmental air or industrial effluents, the presence of other chemical species can interfere with the derivatization and quantification process. The most direct interference comes from other aldehydes and ketones present in the sample matrix, as they will compete with cyclohexanone for the DNPH reagent, forming their own hydrazone derivatives. sjpas.com

Furthermore, strong oxidizing agents, such as ozone, can interfere by reacting with and consuming the DNPH reagent itself. psu.edu This reduces the amount of reagent available for derivatization, potentially leading to an underestimation of the cyclohexanone concentration. In some cases, the initially formed hydrazone may be unstable and can react further with excess DNPH reagent to form adducts, a phenomenon observed with hydrazones of unsaturated carbonyls. psu.edunih.gov While cyclohexanone is a saturated ketone, this highlights the potential for secondary reactions that can complicate analysis in complex mixtures.

Regeneration or Cleavage of the Hydrazone Linkage for Further Analysis

The formation of this compound is a reversible reaction. nih.gov This reversibility allows for the cleavage of the hydrazone linkage to regenerate the parent cyclohexanone if required for subsequent analytical steps, such as mass spectrometry or gas chromatography of the original ketone.

The cleavage is essentially the hydrolysis of the hydrazone, which is the reverse of the condensation reaction used for its formation. This process is catalyzed by acid and driven by the presence of water. nih.gov By treating the hydrazone derivative with an aqueous acid solution, the equilibrium can be shifted back towards the reactants, releasing free cyclohexanone and 2,4-dinitrophenylhydrazine. The equilibrium constants for this decomposition have been found to be relatively large for several ketone-2,4-dinitrophenylhydrazones, indicating that under aqueous acidic conditions, a significant portion of the hydrazone can revert to the parent ketone. nih.gov Manipulating reaction conditions, such as increasing the water concentration and controlling the pH, can be used to promote the cleavage of the hydrazone bond.

Applications in Organic Synthesis and Material Science

Use as an Intermediate in Multi-step Organic Synthesis

While historically known for its role in identifying ketones, Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone and other aryl hydrazones serve as valuable intermediates and building blocks in organic synthesis. rroij.com The dinitrophenylhydrazone moiety can be utilized to construct complex heterocyclic structures, which are significant scaffolds in various fields of chemistry.

One of the most notable applications is in the synthesis of pyrazole (B372694) derivatives. rroij.com Aryl hydrazones are recognized as important precursors for creating heterocyclic rings like indoles and pyrazoles. rroij.com For instance, dinitrophenylhydrazones can undergo cyclization reactions to form substituted pyrazoles. A key method for this transformation is the Vilsmeier-Haack reaction, which facilitates the construction of these five-membered heterocyclic rings from hydrazone precursors. researchgate.net Pyrazoles are a class of compounds with a wide array of applications, particularly in pharmaceuticals and agrochemicals, making their synthesis from accessible intermediates like Cyclohexanone 2,4-dinitrophenylhydrazone a significant pathway. researchgate.netnih.gov

PrecursorReaction TypeProduct ClassSignificance
This compoundCyclization (e.g., Vilsmeier-Haack)Substituted PyrazolesForms key heterocyclic scaffolds for pharmaceuticals and agrochemicals. rroij.comresearchgate.net
Aryl HydrazonesCycloaddition / CondensationIndoles, PyrazolesActs as a versatile building block for various N-heterocycles. rroij.com

Exploration in the Development of New Materials

The applications of 2,4-dinitrophenylhydrazone derivatives are not limited to synthetic chemistry; they are also explored in the field of material science. ontosight.ai The structural characteristics of these compounds make them suitable candidates for creating new materials with specific functions.

Hydrazone derivatives are utilized in the synthesis of various materials, including pigments, dyes, and polymer stabilizers. rroij.comrroij.com The extended conjugation in the this compound molecule, involving the dinitrophenyl ring and the C=N double bond, is responsible for its color and suggests its potential use in creating organic dyes. Furthermore, the crystal structure of this compound reveals significant π–π stacking interactions between the aromatic rings of neighboring molecules. researchgate.net This property is of interest in material science for developing materials with specific electronic or optical properties, as π–π stacking can influence charge transport and photophysical behavior. The ability of hydrazones to act as ligands in organometallic complexes also opens avenues for creating novel catalytic materials. rroij.com

Application AreaRelevant PropertyPotential Material
Dyes and PigmentsExtended π-conjugationOrganic colorants. rroij.comontosight.ai
Polymer ScienceChemical stabilityPolymer stabilizers. rroij.comrroij.com
Electronicsπ–π stacking interactionsOrganic semiconductors, materials with specific optical properties. researchgate.net
CatalysisLigand formationOrganometallic complexes. rroij.com

Role in Pharmaceutical Intermediate Synthesis

This compound is explicitly identified as a pharmaceutical intermediate. chemicalbook.com The broader class of hydrazones is a cornerstone in medicinal chemistry due to their wide spectrum of biological activities. These compounds are known to exhibit antidepressant, analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. rroij.comrroij.com

The parent compound, 2,4-dinitrophenylhydrazine (B122626), is a direct precursor to the drug Sivifene, highlighting the pharmaceutical relevance of this chemical family. wikipedia.org The hydrazone functional group is a key component in the synthesis of new drugs and bioactive molecules. chemiis.comchemiis.com Furthermore, as mentioned previously, dinitrophenylhydrazones can be converted into pyrazoles. rroij.com The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceutical agents. The synthesis of metal complexes with 2,4-dinitrophenylhydrazine has also been shown to enhance antimicrobial and antioxidant activities compared to the ligand alone, suggesting that its derivatives could be used to develop novel therapeutic agents. nih.gov

Compound ClassAssociated Biological ActivityExample/Application
HydrazonesAntimicrobial, Anticancer, Anti-inflammatory, AntidepressantScaffolds for various bioactive molecules. rroij.comrroij.com
2,4-Dinitrophenylhydrazine (precursor)Precursor to pharmaceuticalsUsed in the synthesis of the drug Sivifene. wikipedia.org
Pyrazoles (derived from hydrazones)Core of many pharmaceuticalsImportant heterocyclic system in drug discovery. rroij.comnih.gov
Metal-Hydrazone ComplexesEnhanced antimicrobial and antioxidant activityPotential for developing new therapeutic agents. nih.gov

Advanced Topics and Future Research Directions

Investigation of Spectroscopic Properties for Advanced Material Design

The distinct spectroscopic characteristics of dinitrophenylhydrazones are central to their application and offer significant potential for the design of advanced materials. The interaction of the conjugated system, involving the dinitrophenyl ring and the C=N double bond, with light is of particular interest.

Research has shown that the UV-Vis spectra of 2,4-dinitrophenylhydrazone derivatives exhibit maximum absorption (λmax) in the UV region, typically between 355-385 nm, with high molar absorptivity. researchgate.net These properties are influenced by the substituent attached to the carbonyl carbon, which can cause shifts in the absorption wavelength. This tunability is a key feature for designing materials with specific optical properties, such as optical filters or sensors.

Vibrational spectroscopy (FTIR) provides further insight into the molecular structure. Key vibrational frequencies, such as those for the C=N, N-N, and N-H bonds, are well-characterized. researchgate.net Understanding how these frequencies are affected by changes in the molecular environment or substitution patterns is crucial for developing sensor materials where binding events can be detected through spectroscopic shifts.

Table 1: Spectroscopic Data for Selected 2,4-Dinitrophenylhydrazones

Compoundλmax (nm) (Experimental)Molar Absorptivity (ε)Key IR Frequencies (cm⁻¹) (Calculated)
Acetone 2,4-dinitrophenylhydrazone360HighC=N: ~1620, N-N: ~1136, N-H: ~3440
Acetophenone 2,4-dinitrophenylhydrazone378HighC=N: ~1616, N-N: ~1138, N-H: ~3440
Benzophenone 2,4-dinitrophenylhydrazone385HighC=N: ~1615, N-N: ~1139, N-H: ~3440

Data synthesized from computational and experimental studies on various dinitrophenylhydrazones. researchgate.net

Further Development of Computational Models for Predicting Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying hydrazones. DFT calculations allow for the prediction of a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic spectra. researchgate.net These theoretical models provide a powerful complement to experimental data, offering insights that can guide the synthesis of new compounds with desired characteristics.

Future research will focus on refining these computational models to achieve even greater predictive accuracy. This includes:

Modeling Solvent Effects: More accurately simulating the influence of different solvent environments on the compound's stability, reactivity, and spectroscopic properties.

Predicting Reaction Mechanisms: Using computational tools to elucidate the mechanisms of hydrazone formation and their subsequent reactions, which can aid in optimizing synthetic procedures.

Structure-Property Relationships: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel hydrazone derivatives before they are synthesized.

Studies have successfully used DFT at the B3LYP/6-31G*(d,p) basis set to correlate calculated vibrational frequencies and UV-Vis spectra with experimental results for a series of hydrazones. researchgate.net Such models can also predict properties like dipole moment and electrophilicity index, which are crucial for understanding intermolecular interactions and reactivity. researchgate.net

Green Chemistry Approaches to the Synthesis and Application of Dinitrophenylhydrazones

While the synthesis of dinitrophenylhydrazones is a classic and reliable reaction, traditional methods often involve hazardous reagents and solvents. ijsrst.comrroij.com The principles of green chemistry offer a framework for developing more environmentally benign alternatives. Future research in this area will likely focus on:

Safer Solvents: Replacing traditional solvents like methanol (B129727) or ethanol (B145695) with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalyst Development: Investigating the use of solid acid catalysts or biocatalysts to replace mineral acids like sulfuric acid, which are corrosive and generate waste. rroij.com

Energy Efficiency: Exploring microwave-assisted synthesis or other energy-efficient heating methods to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

The development of dinitrophenylhydrazine-free methods for identifying carbonyls in educational labs highlights a move toward safer chemical practices that can be adapted for broader applications. acs.org

Miniaturization and Automation of Analytical Methods

The detection and quantification of carbonyl compounds via dinitrophenylhydrazone formation is a cornerstone of environmental and industrial analysis. The trend towards miniaturization and automation aims to make these analyses faster, more efficient, and portable. unizg.hrdtu.dk This involves the development of micro-total analysis systems (µTAS), also known as "lab-on-a-chip" technology. unizg.hr

Key areas for future development include:

Microfluidic Devices: Integrating the derivatization reaction, separation (e.g., micro-chromatography), and detection steps onto a single microfluidic chip. nih.gov

Portable Sensors: Creating small, portable devices that can perform in-situ analysis, moving the laboratory to the sample location. dtu.dk This is particularly relevant for air and water quality monitoring.

Automated Sample Preparation: Developing automated systems for sample collection, extraction, and derivatization to reduce manual labor and improve reproducibility.

These advancements promise to decentralize chemical analysis, making it more accessible for real-time monitoring in a variety of settings. unizg.hrdtu.dk

Expanding Applications in Emerging Fields (e.g., NLO Properties)

The extended π-conjugated system present in Cyclohexanone (B45756) 2,4-dinitrophenylhydrazone suggests potential for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials interact with high-intensity light to alter its properties, which is fundamental for technologies like optical switching and data storage. researchgate.net

Organic molecules with donor-π-acceptor structures are excellent candidates for NLO materials. nih.gov In dinitrophenylhydrazones, the nitro groups act as strong electron acceptors, while other parts of the molecule can be modified to act as electron donors. Future research will involve:

Molecular Design and Synthesis: Systematically modifying the structure of dinitrophenylhydrazones to enhance their NLO response.

Theoretical Screening: Using computational methods, such as DFT and time-dependent DFT (TD-DFT), to calculate NLO properties like polarizability (α) and hyperpolarizability (β, γ) to screen promising candidate molecules before synthesis. nih.gov

Experimental Characterization: Measuring the NLO properties of synthesized compounds using techniques like the Z-scan method to validate theoretical predictions and assess their potential for device applications.

Exploring Biological Activities and Metal Chelating Properties of Hydrazone Derivatives

The hydrazone moiety (R₁R₂C=NNH₂) is a recognized pharmacophore, and compounds containing this functional group exhibit a wide spectrum of biological activities. nih.govimpactfactor.org This has spurred extensive research into hydrazone derivatives as potential therapeutic agents. While Cyclohexanone 2,4-dinitrophenylhydrazone itself is primarily an analytical reagent, its structural class is a fertile ground for drug discovery.

Table 2: Reported Biological Activities of the Hydrazone Class of Compounds

Biological ActivityDescription
Antimicrobial Activity against various strains of bacteria and fungi. nih.govresearchgate.net
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. rsc.org
Anti-inflammatory Reduction of inflammation, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.govimpactfactor.org
Anticonvulsant Potential for managing seizures and other neurological disorders. mdpi.com
Antitubercular Efficacy against Mycobacterium tuberculosis, including drug-resistant strains. scispace.com

Furthermore, the ability of hydrazones to act as chelating agents for metal ions is a significant area of investigation. rsc.orgresearchgate.net The nitrogen and, in some derivatives, oxygen atoms can coordinate with metal ions to form stable complexes. orientjchem.org This property is relevant for:

Bioinorganic Chemistry: The metal complexes of hydrazones can themselves exhibit enhanced biological activities compared to the free ligand. researchgate.net The chelation can improve the compound's ability to cross cell membranes.

Treatment of Metal Overload: Designing hydrazone-based chelators to bind and remove excess iron or other metals in diseases like thalassemia. mdpi.comchemistryjournal.net

Analytical Sensors: Using the color change or fluorescence response upon metal binding to create selective sensors for detecting specific metal ions. impactfactor.org

Future research will continue to explore the vast chemical space of hydrazone derivatives, synthesizing new compounds and screening them for a range of biological and chelating applications.

Q & A

Q. What is the standard methodology for synthesizing cyclohexanone 2,4-dinitrophenylhydrazone, and how can yield be optimized?

Answer: The derivative is synthesized via acid-catalyzed condensation of cyclohexanone with 2,4-dinitrophenylhydrazine (DNPH). Key steps include:

  • Suspending DNPH in methanol with concentrated sulfuric acid to activate the reagent .
  • Adding cyclohexanone in methanol (typical molar ratio: 1:1.2 ketone/DNPH) to form the hydrazone .
  • Recrystallizing the crude product from ethanol or methanol to purify the derivative, using a Hirsch funnel for efficient filtration .

Yield Optimization:

  • Ensure stoichiometric excess of DNPH to drive the reaction to completion.
  • Maintain acidic conditions (H₂SO₄) to protonate the carbonyl, enhancing nucleophilic attack by DNPH .
  • Quantitative yields assume complete derivatization, but practical yields depend on purity of starting materials and recrystallization efficiency .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Answer:

  • Melting Point (m.p.): The derivative’s m.p. is a key identifier. Literature reports range from 154.6–155.0°C for unsubstituted derivatives to 160–162°C for substituted analogs .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 11.15 (s, NH), 8.26–7.93 (aromatic protons from DNPH), and 2.74–1.98 (cyclohexyl protons) confirm hydrazone formation .
    • ¹³C NMR: Carbonyl carbons appear at δ ~158–145 ppm, with cyclohexyl carbons at δ 30–40 ppm .
  • IR Spectroscopy: Stretching vibrations at ~3327 cm⁻¹ (N–H), 1619 cm⁻¹ (C=N), and 1746 cm⁻¹ (C=O) validate the structure .
  • UV-Vis: Absorption maxima at 262 nm (ε = 22,500 in CHCl₃) and 435 nm (ε = 19,000 in 0.01N NaOH) confirm conjugation in the hydrazone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound derivatives?

Answer: Discrepancies arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) lower m.p. (e.g., 147–148°C ), while bulky groups increase rigidity and m.p. .
  • Recrystallization Solvents: Ethanol yields purer crystals (m.p. 160–162°C) compared to methanol .
  • Hydrate Formation: Traces of water during synthesis or storage can alter m.p. .
    Methodological Fixes:
  • Use high-purity solvents and anhydrous conditions.
  • Compare against a standardized derivative (e.g., unsubstituted cyclohexanone DNPH) as an internal control .

Q. What methodological challenges arise when quantifying carbonyl compounds via DNPH derivatization, and how are they mitigated?

Answer: Challenges:

  • Side Reactions: DNPH may react with non-target carbonyls (e.g., aldehydes in air), leading to overestimation .
  • Incomplete Derivatization: Low acidity or insufficient DNPH reduces yield .
  • Matrix Effects: Complex samples (e.g., biological fluids) require solid-phase extraction to isolate derivatives .

Solutions:

  • Optimized Reaction pH: Maintain pH 2–3 with H₂SO₄ to enhance DNPH reactivity .
  • Internal Standards: Spike samples with deuterated analogs (e.g., d₃-cyclohexanone DNPH) for calibration .
  • HPLC-MS Analysis: Reduces interference by separating derivatives based on retention time and mass .

Q. How can this compound be applied in mechanistic studies of carbonyl reactivity?

Answer:

  • Kinetic Studies: Monitor derivatization rates under varying conditions (pH, temperature) to infer carbonyl electrophilicity .
  • Steric Effects: Compare yields of cyclohexanone DNPH (unhindered ketone) vs. hindered analogs (e.g., 4-trifluoromethyl derivative) to quantify steric bulk impacts .
  • Computational Modeling: Correlate experimental m.p. and NMR data with DFT-calculated bond angles/energies to validate reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.